![molecular formula C12H17N3O4 B13792645 [[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea is a heterocyclic organic compound with the molecular formula C12H17N3O4 It is known for its unique structure, which includes a methoxyphenyl group and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine, followed by the addition of urea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of [[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea involves its interaction with molecular targets through its functional groups. The methoxyphenyl group can participate in aromatic interactions, while the urea moiety can form hydrogen bonds with various biological molecules. These interactions can influence biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea is unique due to its combination of a methoxyphenyl group and a urea moiety, which imparts distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C12H17N3O4 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
[(E)-[2,2-dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea |
InChI |
InChI=1S/C12H17N3O4/c1-17-9-6-4-8(5-7-9)10(11(18-2)19-3)14-15-12(13)16/h4-7,11H,1-3H3,(H3,13,15,16)/b14-10+ |
Clave InChI |
DNVNOZMJRFNVTQ-GXDHUFHOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C(=N\NC(=O)N)/C(OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)C(=NNC(=O)N)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


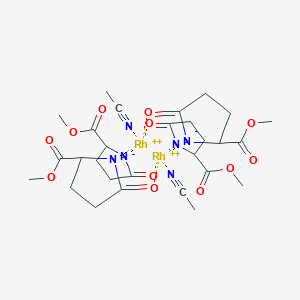
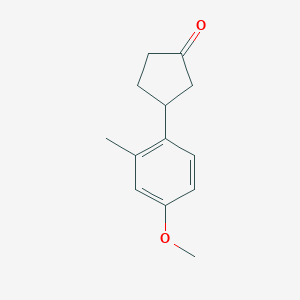
![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)

![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)
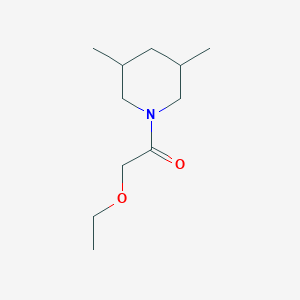
![1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline](/img/structure/B13792585.png)
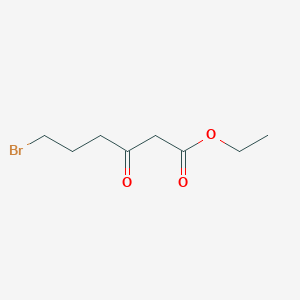
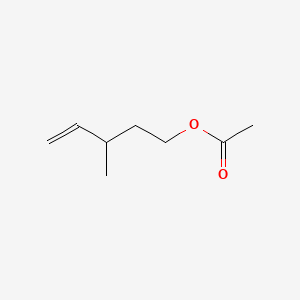
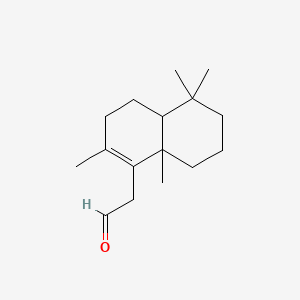
![4H-indeno[2,1-d][1,2]oxazole](/img/structure/B13792599.png)
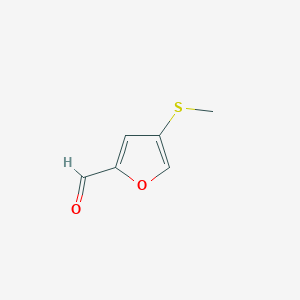
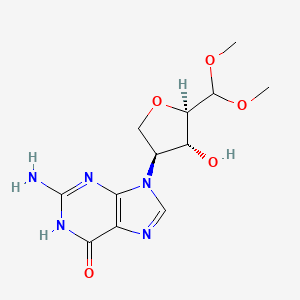
![2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B13792626.png)
